

# Spectral Analysis of 2-Bromo-2',4'-difluoroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-2',4'-difluoroacetophenone

Cat. No.: B029710

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This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-2',4'-difluoroacetophenone**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Chemical Structure and Properties

- IUPAC Name: 2-bromo-1-(2,4-difluorophenyl)ethanone[1]
- Synonyms: **2-Bromo-2',4'-difluoroacetophenone**, 2,4-Difluorophenacyl bromide[1]
- Molecular Formula: C<sub>8</sub>H<sub>5</sub>BrF<sub>2</sub>O[1]
- Molecular Weight: 235.02 g/mol [1]
- Melting Point: 31-35 °C[2]

## Spectroscopic Data

The following sections present the available and predicted spectral data for **2-Bromo-2',4'-difluoroacetophenone**. Due to the limited availability of complete experimental spectra in public databases, some data points, particularly for <sup>13</sup>C NMR and MS, are predicted based on the analysis of similar compounds.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides insight into the proton environment of the molecule. The spectrum of **2-Bromo-2',4'-difluoroacetophenone** is characterized by signals from the methylene protons and the aromatic protons.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Probable Assignment
8.00	mc	1H	Aromatic H
7.01	mc	1H	Aromatic H
6.92	mc	1H	Aromatic H
4.47	s	2H	-CH <sub>2</sub> Br

Data sourced from a synthesis protocol, which notes the spectrum was recorded in CDCl<sub>3</sub> at 200 MHz.[3]

The methylene protons (-CH<sub>2</sub>Br) appear as a singlet at approximately 4.47 ppm.[3] The aromatic region displays complex multiplets due to proton-proton and proton-fluorine couplings.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete experimental <sup>13</sup>C NMR spectrum for **2-Bromo-2',4'-difluoroacetophenone** is not readily available. However, based on the known spectrum of the parent compound, 2',4'-difluoroacetophenone, and established principles of <sup>13</sup>C NMR spectroscopy for halogenated and aromatic compounds, a predicted spectrum can be formulated. The presence of fluorine atoms will result in characteristic carbon-fluorine (C-F) couplings.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Predicted Chemical Shift ( $\delta$ ) ppm	Predicted Multiplicity (due to C-F coupling)	Probable Assignment
~190	d	C=O
~165	dd	C-F
~162	dd	C-F
~132	d	Aromatic C-H
~122	d	Aromatic C
~112	d	Aromatic C-H
~105	t	Aromatic C-H
~30	t	-CH <sub>2</sub> Br

Note: These are estimated values. 'd' denotes a doublet and 't' a triplet, arising from C-F coupling.

## Infrared (IR) Spectroscopy

While a specific peak list for **2-Bromo-2',4'-difluoroacetophenone** is not available, an ATR-IR spectrum has been noted.<sup>[1]</sup> The characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1680	Strong	C=O (ketone) stretching
~1610, ~1500	Medium-Strong	C=C aromatic ring stretching
~1250	Strong	C-F stretching
~1100	Strong	C-F stretching
~3100-3000	Medium	Aromatic C-H stretching
~2950	Medium	Aliphatic C-H stretching
~600	Medium	C-Br stretching

## Mass Spectrometry (MS)

Specific mass spectrometry data for **2-Bromo-2',4'-difluoroacetophenone** is not publicly available. The predicted molecular ion peak and a plausible fragmentation pattern under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Comments
234/236	[M] <sup>+</sup>	Molecular ion peak (presence of Br isotope)
155	[M - Br] <sup>+</sup>	Loss of bromine radical
127	[C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> ] <sup>+</sup>	Subsequent loss of CO
95	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>	Further fragmentation

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **2-Bromo-2',4'-difluoroacetophenone** is dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** The spectrum is acquired at room temperature with a  $90^\circ$  pulse width, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse program. A  $90^\circ$  pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

## FT-IR Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum would be recorded on an FT-IR spectrometer equipped with a diamond ATR crystal.

- **Sample Preparation:** A small amount of the solid **2-Bromo-2',4'-difluoroacetophenone** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the anvil is lowered to ensure good contact. The sample spectrum is then recorded, typically averaging 32 or 64 scans at a resolution of  $4\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

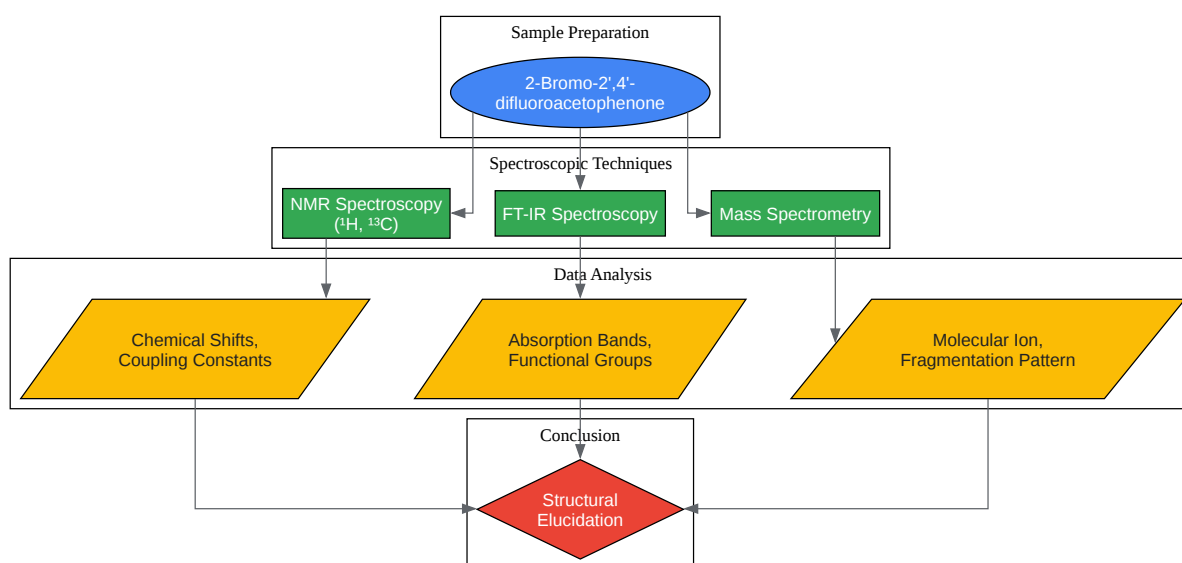
## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC) for sample introduction.

- **Sample Introduction:** A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

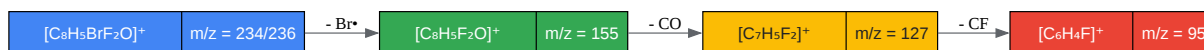
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Visualizations



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Caption: Workflow for the spectral analysis of **2-Bromo-2',4'-difluoroacetophenone**.



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Caption: Predicted EI-MS fragmentation pathway for **2-Bromo-2',4'-difluoroacetophenone**.

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## References

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